![molecular formula C13H11NO4 B2822429 2-(2-Furoylamino)-3-methylbenzoic acid CAS No. 923784-18-3](/img/structure/B2822429.png)
2-(2-Furoylamino)-3-methylbenzoic acid
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Overview
Description
Furoic acid is an organic compound that consists of a furan ring and a carboxylic acid side-group . It’s widely encountered in food products as a preservative and a flavoring agent . The compound you’re asking about seems to be a derivative of furoic acid, with an amino acid attached to it.
Synthesis Analysis
Furoic acid can be synthesized by the oxidation of either furfuryl alcohol or furfural . This can be achieved either chemically or biocatalytically . The synthesis of the specific compound you’re asking about would likely involve additional steps to attach the amino acid derivative.Molecular Structure Analysis
The molecular structure of furoic acid has been studied . It consists of a furan ring and a carboxylic acid side-group . The specific structure of “2-(2-Furoylamino)-3-methylbenzoic acid” would depend on the exact nature of the amino acid derivative attached to it.Chemical Reactions Analysis
Furoic acid and its derivatives are involved in various chemical reactions . For example, they can react with alcohols and phenols . The specific reactions that “2-(2-Furoylamino)-3-methylbenzoic acid” would undergo would depend on the exact nature of the amino acid derivative attached to it.Physical And Chemical Properties Analysis
Furoic acid is a white or off-white crystalline powder . It’s easily soluble in cold and hot water . Its melting point is between 128 to 132 °C, and its boiling point is between 230 to 232 °C . The specific physical and chemical properties of “2-(2-Furoylamino)-3-methylbenzoic acid” would depend on the exact nature of the amino acid derivative attached to it.Scientific Research Applications
Biocatalytic Production of 2,5-Furandicarboxylic Acid (FDCA)
Glycation Research
Surface Modification for Anticorrosion Applications
Mechanism of Action
Target of Action
It’s known that furoic acid derivatives can interact with various proteins and enzymes . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of 2-(2-Furoylamino)-3-methylbenzoic acid is currently unknown. It’s worth noting that furoic acid derivatives can undergo non-enzymatic reactions with proteins, a process known as glycation . This involves the attachment of a reducing sugar or sugar derivative to a protein, which can modify the protein’s function .
Biochemical Pathways
It’s known that glycation, a process that furoic acid derivatives can participate in, can affect various physiological systems . Glycation of arginine residues by dicarbonyl metabolites has emerged as a major feature of protein glycation in physiological systems .
Result of Action
It’s known that the glycation process, which furoic acid derivatives can participate in, can lead to the modification of proteins and potentially alter their function .
Action Environment
It’s known that the glycation process can be influenced by various factors, including the concentration of reducing sugars and the presence of certain metabolites .
Safety and Hazards
Furoic acid is irritating to eyes, respiratory system, and skin . It’s labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . The specific safety and hazards of “2-(2-Furoylamino)-3-methylbenzoic acid” would depend on the exact nature of the amino acid derivative attached to it.
Future Directions
Research into furoic acid and its derivatives could lead to new applications in various fields. For example, research has been conducted into the microbial metabolism of furfural and 5-(hydroxymethyl)furfural, which are related compounds . This research could pave the way for improved efficiency of utilization of lignocellulosic feedstock . Future research into “2-(2-Furoylamino)-3-methylbenzoic acid” could reveal new applications and properties of this compound.
properties
IUPAC Name |
2-(furan-2-carbonylamino)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-4-2-5-9(13(16)17)11(8)14-12(15)10-6-3-7-18-10/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRHWAUPPXKDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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